
Tetracosanoic acid
Overview
Description
Tetracosanoic acid (C24:0), also known as lignoceric acid, is a saturated very long-chain fatty acid (VLCFA) with a 24-carbon backbone. It occurs naturally in plants, animal tissues, and microbial sources, often esterified in lipids or as a free acid. Its presence is significant in biological membranes, waxes, and lipid metabolism . Notably, this compound is a biomarker for chronic kidney disease (CKD) due to its strong correlation with creatinine and lipid profiles . It is also a major monocarboxylic acid in biomass burning emissions, serving as a tracer for organic aerosols from forest fires and campfires .
Mechanism of Action
Target of Action
Lignoceric acid, also known as Tetracosanoic acid, is a saturated fatty acid with the formula C23H47COOH . It is found in wood tar, various cerebrosides, and in small amounts in most natural fats . The fatty acids of peanut oil contain small amounts of lignoceric acid . This fatty acid is also a byproduct of lignin production .
Mode of Action
It is known that lignoceric acid is involved in the synthesis of lignoceryl alcohol
Biochemical Pathways
Lignoceric acid is involved in the metabolism of very long chain (VLC) fatty acids . The oxidation of lignoceric acid is regulated by the subcellular localization of lignoceroyl-CoA ligases . These enzymes convert free fatty acids to acyl-CoA derivatives, which are essential for fatty acid metabolism .
Pharmacokinetics
It is known that lignoceric acid is primarily eliminated by hepatic metabolism . Diseases such as cardiac failure or drugs that alter hepatic blood flow may significantly affect lignoceric acid clearance .
Result of Action
The result of lignoceric acid’s action is the production of lignoceryl alcohol through reduction . This process is part of the metabolism of VLC fatty acids .
Biochemical Analysis
Biochemical Properties
Lignoceric acid is converted into lignoceroyl-CoA by acyl-CoA ligases, which are present in mitochondria, peroxisomes, and endoplasmic reticulum . The oxidation of lignoceric acid is regulated by the subcellular localization of lignoceroyl-CoA ligases .
Cellular Effects
The oxidation of lignoceric acid was found almost exclusively in peroxisomes . It was largely absent from mitochondria . Monolayers of fibroblasts lacking peroxisomes showed a pronounced deficiency in lignoceric acid oxidation .
Molecular Mechanism
Lignoceric acid exerts its effects at the molecular level through its conversion to lignoceroyl-CoA by acyl-CoA ligases . This process is crucial for the metabolism of very long chain (VLC) fatty acids .
Temporal Effects in Laboratory Settings
It is known that the oxidation of lignoceric acid is a time-dependent process .
Metabolic Pathways
Lignoceric acid is involved in the metabolism of very long chain (VLC) fatty acids . It is converted into lignoceroyl-CoA by acyl-CoA ligases, which is a crucial step in the metabolism of VLC fatty acids .
Transport and Distribution
Lignoceric acid is transported and distributed within cells and tissues through its conversion to lignoceroyl-CoA . This process is regulated by the subcellular localization of lignoceroyl-CoA ligases .
Subcellular Localization
The subcellular localization of lignoceric acid is regulated by the presence of lignoceroyl-CoA ligases in different organelles . These enzymes are present in mitochondria, peroxisomes, and endoplasmic reticulum .
Biological Activity
Tetracosanoic acid, also known as lignoceric acid, is a long-chain saturated fatty acid with the chemical formula C24H48O2. It is naturally occurring in various plant and animal fats and has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and metabolic effects. This article delves into the biological activity of this compound based on recent research findings.
- Chemical Formula : C24H48O2
- Molecular Weight : 368.57 g/mol
- Structure : Long-chain saturated fatty acid with a straight-chain hydrocarbon structure.
Sources of this compound
This compound can be found in various natural sources:
- Plant Oils : Present in oils derived from certain seeds and nuts.
- Animal Fats : Found in the adipose tissues of mammals.
- Microalgae : Certain species produce significant amounts of this fatty acid.
1. Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. For instance, a study highlighted its effectiveness against various bacteria and fungi:
Microorganism | Inhibition Zone (mm) |
---|---|
Bacillus subtilis | 16.3 - 20.7 |
Staphylococcus aureus | 10.8 - 13.5 |
Escherichia coli | 15.5 - 17.0 |
Candida albicans | 11.2 - 15.0 |
Aspergillus niger | 8.0 - 8.6 |
The hexane extracts containing this compound showed moderate biological activity against Gram-positive and Gram-negative bacteria as well as fungi, suggesting its potential as a natural antimicrobial agent .
2. Antioxidant Activity
This compound has also been studied for its antioxidant properties. The DPPH radical scavenging method was used to evaluate its ability to neutralize free radicals, which is crucial for preventing oxidative stress:
- IC50 Values : Lower IC50 values indicate higher antioxidant activity.
- Comparative studies showed that while this compound has antioxidant properties, it is less effective than other known antioxidants such as vitamin C .
3. Metabolic Effects
Research indicates that this compound plays a role in metabolic processes, particularly in lipid metabolism:
- Lipid Lowering : Studies have shown that dietary supplementation with this compound can influence lipid profiles, potentially reducing levels of harmful lipids in the bloodstream .
- Cellular Mechanisms : this compound may affect various signaling pathways involved in lipid metabolism and inflammation, including the MAPK/ERK pathway and NF-κB signaling .
Study on Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of various fatty acids, including this compound, against a panel of bacteria and fungi. The results indicated that this compound had significant inhibitory effects on Bacillus subtilis and Escherichia coli, making it a candidate for further development as a natural preservative or therapeutic agent .
Research on Lipid Metabolism
In a clinical trial examining lipid-lowering therapies, researchers found that high doses of this compound contributed to improved lipid profiles in patients with coronary artery disease (CAD). This suggests that this compound may have beneficial effects on cardiovascular health through its impact on lipid metabolism .
Scientific Research Applications
Biological and Biochemical Applications
1.1 Role in Plant Metabolism
Tetracosanoic acid is involved in the synthesis of very long-chain fatty acids (VLCFAs), which are crucial for forming membrane lipids, cuticular waxes, and suberins in plants. Research indicates that tetracosanoic acids produced by 3-ketoacyl-CoA synthase 17 (KCS17) are essential for synthesizing seed coat suberin in Arabidopsis thaliana. This process is vital for seed germination and protection against environmental stresses such as salt and osmotic stress .
1.2 Component of Cellular Structures
In human biology, this compound is a component of sphingolipids, which play significant roles in cell membrane structure and function. It is involved in the formation of cerebrosides and sphingomyelin, contributing to the integrity of cellular membranes .
Industrial Applications
2.1 Use in Cosmetics and Personal Care
Due to its emollient properties, this compound is utilized in cosmetic formulations. Its hydrophobic nature allows it to form a protective barrier on the skin, helping to retain moisture and improve skin texture. This makes it a valuable ingredient in lotions and creams aimed at enhancing skin hydration .
2.2 Lubricants and Greases
this compound's high molecular weight and stability make it suitable for use in lubricants and greases. It can provide enhanced lubrication properties at elevated temperatures, making it useful in industrial applications where high-performance lubricants are required .
Pharmaceutical Research
3.1 Potential Therapeutic Uses
Research has indicated that this compound may possess anti-inflammatory properties. It has been studied for its effects on various biological pathways that could lead to therapeutic applications in treating inflammatory diseases .
3.2 Metabolic Studies
this compound has been investigated for its role as a human metabolite, contributing to the understanding of lipid metabolism disorders. Its metabolic pathways are crucial for developing treatments for conditions associated with lipid dysregulation .
Case Studies
Chemical Reactions Analysis
Reduction to Lignoceryl Alcohol
Tetracosanoic acid undergoes reduction to form lignoceryl alcohol (C₂₄H₅₀O), a primary fatty alcohol. This reaction typically employs catalytic hydrogenation or strong reducing agents like lithium aluminium hydride (LiAlH₄):Applications :
Esterification Reactions
This compound forms esters via reaction with alcohols, a key process in lipid biosynthesis:
Methyl Esterification
Used in gas chromatography-mass spectrometry (GC-MS) analysis for fatty acid profiling :
Ester | Conditions | Application | Reference |
---|---|---|---|
Methyl tetracosanoate | Acid catalysis (H₂SO₄) | Analytical derivatization |
Amidation with Sphingosine
In biological systems, this compound forms ceramides via amide bond formation with sphingosine, catalyzed by ceramide synthases :Key Roles :
Thermal Decomposition
Heating this compound above its decomposition temperature (>300°C) yields carbon monoxide (CO) and carbon dioxide (CO₂) :
Decomposition Product | Conditions | Reference |
---|---|---|
CO, CO₂, irritants | High-temperature heating |
Saponification
Reaction with strong bases (e.g., NaOH) produces tetracosanoate salts :Biological Relevance :
Oxidation in Peroxisomes
In humans, impaired β-oxidation of this compound is linked to X-linked adrenoleukodystrophy (X-ALD), a metabolic disorder :
Enzyme System | Pathway Defect | Clinical Association | Reference |
---|---|---|---|
Peroxisomal enzymes | Accumulation of C24:0 | Neurodegeneration |
Role in Lipid Bilayers
While not a direct chemical reaction, this compound’s incorporation into sphingomyelin and cerebrosides influences membrane rigidity :
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and purifying tetracosanoic acid in laboratory settings?
- Methodological Answer : this compound (C24:0) is typically synthesized via hydrolysis of triglycerides from natural sources (e.g., plant waxes) or through fatty acid elongation using enzymatic pathways. Purification often involves recrystallization from ethanol or acetone, followed by column chromatography (silica gel, hexane:ethyl acetate gradient). Purity validation requires gas chromatography (GC) or high-performance liquid chromatography (HPLC) with flame ionization detection, targeting ≥98% purity as per reagent-grade standards .
Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. Key NMR signals include a triplet at δ 2.35 ppm (COOH adjacent -CH₂-) and a singlet for the terminal methyl group at δ 0.88 ppm. Fourier-transform infrared spectroscopy (FTIR) should show a strong carbonyl (C=O) stretch at ~1700 cm⁻¹. Cross-referencing with the NIST Chemistry WebBook ensures alignment with published spectral data .
Q. What are the best practices for handling and storing this compound to prevent degradation?
- Methodological Answer : Due to its high melting point (84–86°C), this compound should be stored in airtight containers at 0–6°C to avoid oxidation. For long-term storage, inert gas purging (argon or nitrogen) is recommended. Stability tests via periodic GC analysis can monitor degradation products like peroxides .
Advanced Research Questions
Q. How can contradictory data on this compound’s biological activity (e.g., antimicrobial vs. inert effects) be resolved in lipidomics studies?
- Methodological Answer : Contradictions often arise from variability in experimental models (e.g., bacterial strains, lipid concentrations). Researchers should:
- Conduct dose-response assays across multiple cell lines.
- Use lipidomics mass spectrometry (LC-MS/MS) to quantify incorporation into cellular membranes.
- Apply meta-analysis frameworks (e.g., PRISMA guidelines) to systematically compare studies, adjusting for confounding variables like solvent carriers .
Q. What statistical approaches are suitable for analyzing correlations between this compound levels and metabolic disorders in cohort studies?
- Methodological Answer : Multivariate regression models should control for covariates (age, BMI, diet). For non-linear relationships, generalized additive models (GAMs) or machine learning algorithms (random forests) can identify thresholds. Sensitivity analyses must address lipid extraction variability (e.g., Folch vs. Bligh-Dyer methods) .
Q. How can researchers design experiments to address this compound’s low solubility in aqueous systems for drug delivery applications?
- Methodological Answer : Solubility enhancement strategies include:
- Nanoparticle encapsulation : Use lipid-polymer hybrids (e.g., PLGA nanoparticles) with emulsification-solvent evaporation.
- Cyclodextrin complexation : Phase solubility studies (Higuchi method) to determine binding constants.
- In vitro release assays : Dialysis membrane method with sink conditions, validated by HPLC .
Q. Data Contradiction and Validation
Q. What methodologies reconcile discrepancies in reported melting points (84–86°C vs. 88–90°C) for this compound?
- Methodological Answer : Variations arise from impurities or polymorphic forms. Researchers should:
- Perform differential scanning calorimetry (DSC) at controlled heating rates (2–5°C/min).
- Compare results with certified reference materials (CRMs) from NIST or Sigma-Aldrich.
- Publish raw DSC thermograms to enable cross-lab reproducibility .
Q. How can lipidomics studies differentiate this compound from co-eluting isomers in mass spectrometry?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) with a Q-Exactive Orbitrap (resolution >140,000). Employ MS/MS fragmentation (CID or HCD) to isolate m/z 369.36 [M+H]⁺ and confirm via characteristic fragments (e.g., m/z 313.3 for neutral loss of CO₂). Ion mobility spectrometry (IMS) adds separation by collision cross-section .
Q. Tables for Methodological Reference
Comparison with Similar Compounds
Structural and Chemical Properties
- Shorter Saturated Acids:
- Palmitic acid (C16:0): Dominant in plant oils (e.g., 2.77% in Withania somnifera fixed oil) .
- Stearic acid (C18:0): Higher melting point (69°C) compared to C24:0 (84°C).
- Unsaturated Acids :
- Linoleic acid (C18:2): A polyunsaturated omega-6 acid with anti-inflammatory properties, abundant in W. somnifera (11.247% as methyl ester) .
- Nervonic acid (C24:1): A monounsaturated VLCFA dominant in Malania oleifera seeds (55–67%) .
Occurrence in Natural Sources
- Plant Sources: Tetracosanoic acid: Found in Calotropis gigantea stem bark (12.09% as methyl ester) , Rh. sichotense extracts , and Malania oleifera seeds (2.65–2.78%) . Comparators:
- Palmitic acid: Up to 53.98% in Lepidium latifolium .
- Biological Fluids: this compound: Elevated in CKD patients, correlating with creatinine (R > 0.94) . Palmitoleic acid (C16:1): Positively associated with prostate cancer risk .
Environmental Significance
- Biomass Burning: this compound: Contributes 43.20% to organic acids in botanical garden aerosols . Levoglucosan: A co-marker in biomass emissions, unlike C24:0, which is chemically distinct .
Data Tables
Table 1: Relative Abundance in Plant Extracts
Table 2: Health-Related Associations
Properties
IUPAC Name |
tetracosanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZGJDVWLFXDLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
18080-73-4 (hydrochloride salt), 66502-42-9 (silver(1+) salt) | |
Record name | Lignoceric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557595 | |
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DSSTOX Substance ID |
DTXSID6021664 | |
Record name | Tetracosanoic acid | |
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Molecular Weight |
368.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White solid; [Sigma-Aldrich MSDS], Solid | |
Record name | Lignoceric acid | |
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Record name | Tetracosanoic acid | |
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CAS No. |
557-59-5 | |
Record name | Tetracosanoic acid | |
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Record name | Lignoceric acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557595 | |
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Record name | Tetracosanoic acid | |
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Record name | Tetracosanoic acid | |
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Record name | Tetracosanoic acid | |
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Record name | LIGNOCERIC ACID | |
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Record name | Tetracosanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002003 | |
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Melting Point |
84.2 °C | |
Record name | Tetracosanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002003 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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